molecular formula C8H13NO2 B12993225 (R)-7-Oxa-2-azaspiro[4.5]decan-3-one

(R)-7-Oxa-2-azaspiro[4.5]decan-3-one

Cat. No.: B12993225
M. Wt: 155.19 g/mol
InChI Key: LJDCVCRATYEHEP-MRVPVSSYSA-N
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Description

®-7-Oxa-2-azaspiro[45]decan-3-one is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-Oxa-2-azaspiro[4.5]decan-3-one can be achieved through a novel Lewis acid-catalyzed Prins/pinacol cascade process. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, resulting in the formation of the spirocyclic structure with high yields and excellent selectivity . The reaction conditions typically include the use of a Lewis acid catalyst, such as boron trifluoride etherate, under controlled temperature and solvent conditions.

Industrial Production Methods

While specific industrial production methods for ®-7-Oxa-2-azaspiro[4.5]decan-3-one are not extensively documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for scalability, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

®-7-Oxa-2-azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The spirocyclic structure allows for substitution reactions, where specific atoms or groups within the molecule can be replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

®-7-Oxa-2-azaspiro[4.5]decan-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-7-Oxa-2-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known that similar spirocyclic compounds can interact with enzymes, receptors, and other biomolecules, influencing various biological processes. The exact molecular targets and pathways involved would depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-7-Oxa-2-azaspiro[4.5]decan-3-one is unique due to its specific combination of oxygen and nitrogen atoms within the spirocyclic structure, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(5R)-7-oxa-2-azaspiro[4.5]decan-3-one

InChI

InChI=1S/C8H13NO2/c10-7-4-8(5-9-7)2-1-3-11-6-8/h1-6H2,(H,9,10)/t8-/m1/s1

InChI Key

LJDCVCRATYEHEP-MRVPVSSYSA-N

Isomeric SMILES

C1C[C@]2(CC(=O)NC2)COC1

Canonical SMILES

C1CC2(CC(=O)NC2)COC1

Origin of Product

United States

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